2-(Aminoethylsulfonyl)-pyridine
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Overview
Description
2-(pyridine-2-sulfonyl)ethan-1-amine is a chemical compound with the molecular formula C7H10N2S2. It is known for its unique structure, which includes a pyridine ring attached to a sulfonyl group and an ethanamine chain. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridine-2-sulfonyl)ethan-1-amine typically involves the reaction of pyridine-2-sulfonyl chloride with ethan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of 2-(pyridine-2-sulfonyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(pyridine-2-sulfonyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(pyridine-2-sulfonyl)ethan-1-amine is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(pyridine-2-sulfonyl)ethan-1-amine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(pyridine-2-yl)ethan-1-amine: Lacks the sulfonyl group, resulting in different reactivity and biological activity.
2-(pyridine-2-sulfonyl)ethanol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.
Uniqueness
2-(pyridine-2-sulfonyl)ethan-1-amine is unique due to the presence of both the sulfonyl group and the ethanamine chain, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound in various research fields.
Properties
CAS No. |
320337-21-1 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfonylethanamine |
InChI |
InChI=1S/C7H10N2O2S/c8-4-6-12(10,11)7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 |
InChI Key |
LIROHSCPXXKMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CCN |
Origin of Product |
United States |
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